Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate
Overview
Description
Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate is a chemical compound with the molecular formula C7H10N2O2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate is a compound that belongs to the thiazole family . Thiazoles are known to have diverse biological activities . .
Mode of Action
Thiazole derivatives have been reported to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to play a role in the regulation of central inflammation and can also be used to control the brain inflammation process .
Result of Action
Thiazole derivatives have been reported to show significant analgesic and anti-inflammatory activities .
Biochemical Analysis
Biochemical Properties
Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the thiazole ring in this compound can undergo electrophilic and nucleophilic substitutions, making it a versatile molecule in biochemical reactions . The interactions of this compound with enzymes such as thiamine pyrophosphate-dependent enzymes are of particular interest, as these enzymes play crucial roles in cellular metabolism.
Cellular Effects
This compound has been shown to affect various cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of neurotransmitters, such as acetylcholine, by interacting with enzymes involved in their synthesis . Additionally, this compound may impact cellular metabolism by affecting the release of energy from carbohydrates during metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The thiazole ring in the compound can form hydrogen bonds and other interactions with enzymes and proteins, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and modulation of cellular pathways, contributing to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Long-term exposure to certain conditions may lead to degradation, which can affect its biological activity and cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial and anti-inflammatory activities . At higher doses, toxic or adverse effects may be observed. It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing any harmful effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. The compound’s thiazole ring can participate in various biochemical reactions, influencing metabolic flux and metabolite levels . Understanding these metabolic pathways is essential for elucidating the compound’s biological effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound in different tissues can influence its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate can be synthesized through a multi-step process. One common method involves the reaction of 2-aminothiazole with methyl acrylate under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like sodium ethoxide. The mixture is heated under reflux to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the substituents introduced.
Scientific Research Applications
Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioactive thiazole moiety.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate.
Methyl 3-amino-3-(4-propan-2-ylphenyl)propanoate: Another thiazole derivative with different substituents.
Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate: A structurally similar compound with an ethyl ester group
Uniqueness
This compound is unique due to its specific substitution pattern on the thiazole ring, which can impart distinct chemical and biological properties. Its ester group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-11-6(10)3-2-5-4-12-7(8)9-5/h4H,2-3H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDGXHZFNYKFGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CSC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354725 | |
Record name | methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436099-75-1 | |
Record name | methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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